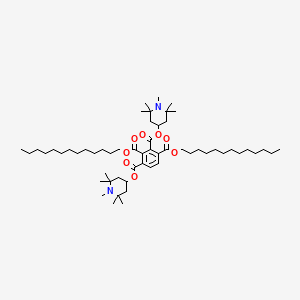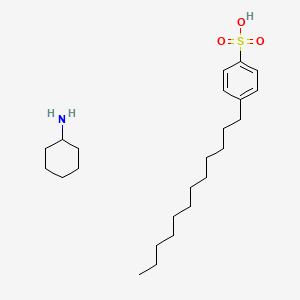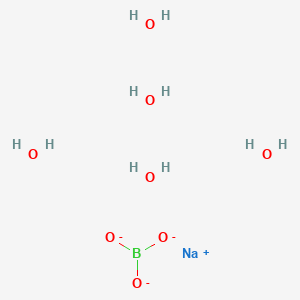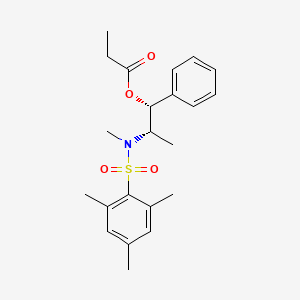
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is a chiral compound with a complex structure It features a phenyl group, a sulfonamido group with tetramethyl substitutions, and a propionate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate typically involves multiple steps. One common method starts with the preparation of the chiral intermediate (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl alcohol. This intermediate can be synthesized using a chiral resolution process, followed by sulfonamide formation and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield quinones, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The chiral center allows for selective interactions with enzymes and receptors, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound has a similar structure but with a pyrrolidinyl group instead of the sulfonamido group.
(1R,2S)-1-phenyl-2-(N-methylphenylsulfonamido)propyl propionate: Similar structure with a different substitution pattern on the sulfonamido group.
Uniqueness
(1R,2S)-1-phenyl-2-(N,2,4,6-tetramethylphenylsulfonamido)propyl propionate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups on the sulfonamido group can affect its steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
452973-44-3 |
|---|---|
Molecular Formula |
C22H29NO4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[(1R,2S)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C22H29NO4S/c1-7-20(24)27-21(19-11-9-8-10-12-19)18(5)23(6)28(25,26)22-16(3)13-15(2)14-17(22)4/h8-14,18,21H,7H2,1-6H3/t18-,21-/m0/s1 |
InChI Key |
VZWVJBJBSMYHTM-RXVVDRJESA-N |
Isomeric SMILES |
CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C)N(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




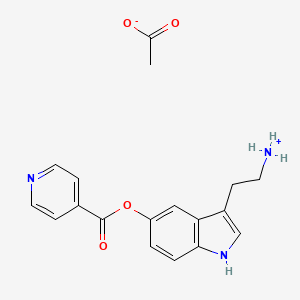
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
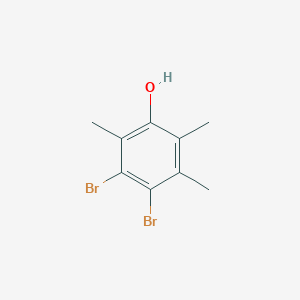

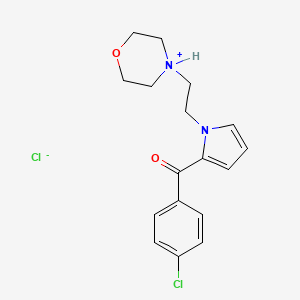

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
